An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(3-aminophenyl)urea
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(3-aminophenyl)urea
Introduction
1,3-Bis(3-aminophenyl)urea is a symmetrical aromatic urea that serves as a valuable and versatile molecular scaffold in medicinal chemistry and materials science. Its structure is characterized by a central urea moiety symmetrically substituted with two 3-aminophenyl rings. This unique arrangement, featuring two primary aromatic amine groups and a urea core capable of acting as both a hydrogen bond donor and acceptor, makes it a compelling building block for developing complex molecules with tailored functionalities. The meta-substitution pattern of the amino groups provides a distinct geometric and electronic profile compared to its ortho- and para-isomers, influencing its reactivity, solubility, and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.
Caption: Chemical structure of 1,3-Bis(3-aminophenyl)urea.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in experimental settings. While extensive experimental data for 1,3-bis(3-aminophenyl)urea is limited, the following table summarizes its known and computed properties.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(3-aminophenyl)urea | - |
| Synonyms | N,N'-Bis(3-aminophenyl)urea | [1] |
| CAS Number | 579-84-0 | - |
| Molecular Formula | C₁₃H₁₄N₄O | [1] |
| Molecular Weight | 242.28 g/mol | [1] |
| Appearance | Expected to be a solid (e.g., off-white powder) | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | Inferred |
| Hydrogen Bond Donors | 4 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bond Count | 2 | Computed |
Synthesis and Purification
The synthesis of symmetrical ureas like 1,3-bis(3-aminophenyl)urea is typically achieved by reacting a primary amine with a suitable carbonyl source. The choice of carbonyl source is critical and is often dictated by safety, cost, and reaction conditions.
Causality in Synthetic Strategy
The most common and reliable methods involve the reaction of m-phenylenediamine with a phosgene equivalent. Phosgene itself is highly toxic and difficult to handle, making alternatives like triphosgene (a solid) or 1,1'-carbonyldiimidazole (CDI) the preferred reagents in a modern laboratory setting.[2] The reaction with CDI is particularly advantageous as it proceeds under mild conditions and the byproducts (imidazole and CO₂) are easily removed.[3]
The stoichiometry is key: two equivalents of the amine are required for every one equivalent of the carbonyl source to produce the symmetrical urea. The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to ensure the solubility of the starting materials and to prevent side reactions with the solvent.
Detailed Experimental Protocol: Synthesis via Carbonyldiimidazole (CDI)
This protocol describes a reliable, phosgene-free method for synthesizing 1,3-bis(3-aminophenyl)urea.
Materials:
-
m-Phenylenediamine (2.0 equivalents)
-
1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve m-phenylenediamine (2.0 eq.) in anhydrous THF.
-
Reagent Addition: Dissolve CDI (1.0 eq.) in a separate flask in anhydrous THF. Add this solution dropwise to the stirred solution of m-phenylenediamine at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, quench the mixture by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to a constant weight.
-
Caption: Synthesis and purification workflow.
Spectroscopic and Analytical Characterization
Characterization using spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~6.5-7.5 ppm). Due to the molecule's symmetry, a specific pattern of signals corresponding to the four unique protons on the phenyl rings is expected. Amine Protons (NH₂): A broad singlet that may exchange with D₂O. Urea Protons (NH): A singlet in the downfield region (~8.0-9.0 ppm). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-165 ppm.[4] Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm), with the carbon attached to the nitrogen atoms appearing at different chemical shifts. |
| FT-IR (cm⁻¹) | N-H Stretch (Amine & Urea): A broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region.[5] C=O Stretch (Urea Amide I): A strong, sharp absorption band around 1650-1700 cm⁻¹.[5] N-H Bend (Urea Amide II): An absorption band around 1600-1650 cm⁻¹.[5] Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: Bands around 1400-1450 cm⁻¹.[5] |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 242.28. Fragmentation: Expect fragmentation patterns corresponding to the loss of an aminophenyl group or cleavage of the urea C-N bonds. |
Chemical Reactivity and Stability
The reactivity of 1,3-bis(3-aminophenyl)urea is governed by its three key functional components: the primary aromatic amine groups, the aromatic rings, and the central urea linkage.
Caption: Key reactive sites on the molecule.
-
Primary Amino Groups: These groups are nucleophilic and are the primary sites for derivatization. They can readily undergo acylation, alkylation, sulfonation, and diazotization, allowing for the synthesis of a diverse library of derivatives.[6] This makes the molecule an excellent starting point for building more complex structures.
-
Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the amino and urea-linked nitrogen groups will influence the position of substitution.
-
Urea Moiety: The urea linkage is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strong acidic conditions, which can cleave the molecule.[7]
Applications in Research and Drug Development
The urea functionality is a privileged scaffold in modern drug design, primarily due to its ability to form robust hydrogen-bond interactions with protein targets.[8]
-
Kinase Inhibitors: Many clinically approved kinase inhibitors feature a diaryl urea structure. The urea NH groups act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor, often forming key interactions with the hinge region of the kinase domain. The aminophenyl groups provide vectors for introducing additional substituents to target specific pockets and improve potency and selectivity.[7]
-
Antiviral Agents: The isomeric compound 1,3-bis(4-aminophenyl)urea is used in the synthesis of antiviral medications, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7] By analogy, the 3-amino isomer provides a similar scaffold for the development of novel antiviral agents.
-
Polymer and Materials Science: The diamine nature of the molecule makes it a suitable monomer for the synthesis of polyureas and other polymers. These materials can have applications in advanced coatings, films, and porous organic frameworks.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1,3-bis(3-aminophenyl)urea is not widely available, safe handling practices can be established based on the properties of related aromatic amines and ureas.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
-
Toxicity: Aromatic amines can be toxic and may cause skin sensitization.[11] While urea itself has low toxicity, the overall profile of the molecule should be treated with caution. The compound is not currently classified as hazardous under major regulations like GHS, but good industrial hygiene practices should always be followed.[9][12]
References
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Kamal, A., et al. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas. PubMed. [Link]
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Molport. (n.d.). 1,3-bis(3-aminophenyl)urea. Retrieved from [Link]
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Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas.... [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of symmetrical urea derivatives. Retrieved from [Link]
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Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
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Arasteh, A. (2022). What are the applications for urea. Petbon. [Link]
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Logvinov, S. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment... MDPI. [Link]
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Wikipedia. (n.d.). 1,3-Bis(3-(dimethylamino)propyl)urea. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
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Foodcom S.A. (2025). Urea – applications, properties and significance in industry. Retrieved from [Link]
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SpectraBase. (n.d.). 1-[3-(dimethylamino)propyl]-3-ethylurea. Retrieved from [Link]
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Rotas, G., & Varvounis, G. (2022). Synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]
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Shtrykova, V. V., et al. (2017). New resource-efficient and green synthesis methods for biologically active derivatives of urea. ScienceDirect. [Link]
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